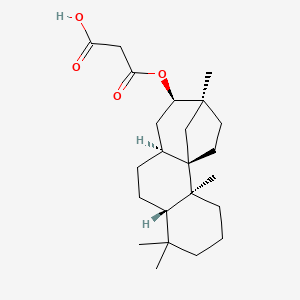
6'-Dehydroxyghalakinoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6'-Dehydroxyghalakinoside is a natural product found in Pergularia tomentosa with data available.
科学的研究の応用
Proapoptotic Activity in Kaposi's Sarcoma Cells
Research has identified 6'-dehydroxyghalakinoside as a cardenolide glycoside isolated from Pergularia tomentosa roots. This compound, along with others, has been shown to induce apoptotic cell death in Kaposi's sarcoma cells (Hamed et al., 2006).
Antioxidant Capacity in Erythrocytes
Another study focused on the antioxidant capacity in erythrocytes, specifically in the context of glucose-6-phosphate dehydrogenase (G-6-PD) deficiency. While this study does not directly reference this compound, it contributes to understanding the broader context of compounds affecting G-6-PD activity (Bilmen et al., 2001).
Neuroprotective Effects
Hyperoside, a compound related to the quercetin 3-O-galactoside class, was isolated and studied for its neuroprotective effects. It was shown to protect dopaminergic neurons against oxidative stress-induced neurotoxicity, which may provide insights into the potential neuroprotective applications of similar compounds, including this compound (Kwon et al., 2019).
Enzyme Activity in Parkinson's Disease Models
In a study on the neurotoxin 6-hydroxydopamine, used to model Parkinson's disease, insights into the mechanism of neurodegeneration and potential therapeutic targets were gained. This research provides a broader understanding of neurotoxicity and neuroprotection, which could be relevant to the application of this compound in similar contexts (Hanrott et al., 2006).
特性
分子式 |
C29H42O10 |
|---|---|
分子量 |
550.6 g/mol |
IUPAC名 |
3-[(1S,3R,5S,7R,9R,10S,12R,14R,15S,17R,18S,19R,22S,23R)-9,10,17,22-tetrahydroxy-14-(hydroxymethyl)-7,18-dimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H42O10/c1-14-7-23(32)29(35)25(37-14)38-20-9-16-3-4-18-19(27(16,13-30)11-21(20)39-29)10-22(31)26(2)17(5-6-28(18,26)34)15-8-24(33)36-12-15/h8,14,16-23,25,30-32,34-35H,3-7,9-13H2,1-2H3/t14-,16+,17-,18-,19+,20-,21-,22-,23-,25+,26+,27-,28+,29+/m1/s1 |
InChIキー |
RGJSIZOZMBPAIL-YUVWTAJSSA-N |
異性体SMILES |
C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)CO)C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O)O |
正規SMILES |
CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)CO)CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O |
同義語 |
6'-dehydroxyghalakinoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




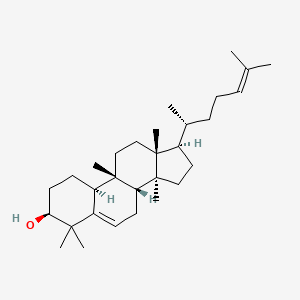
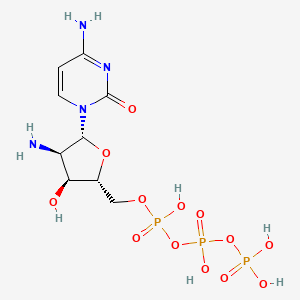
![[(1R,2S,7R,8aR)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate](/img/structure/B1255193.png)
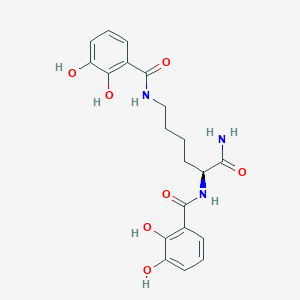


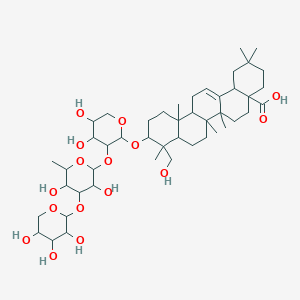
![5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside](/img/structure/B1255202.png)
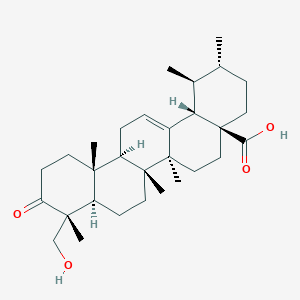
![(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B1255207.png)
![(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1255208.png)

